molecular formula C13H14N2O B1683483 Velnacrine CAS No. 124027-47-0

Velnacrine

Katalognummer: B1683483
CAS-Nummer: 124027-47-0
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: HLVVITIHAZBPKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Velnacrine, also known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, is a potent cholinesterase inhibitor. It has been developed primarily as a therapeutic agent for Alzheimer’s disease due to its ability to enhance cholinergic functions. Pharmacological studies have demonstrated that this compound can improve learning and memory functions and reverse learning deficits in rodents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Velnacrine is synthesized through a multi-step process starting from acridine derivativesThe final product is then converted to its maleate salt form .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: The compound can be reduced to its corresponding amine and alcohol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Efficacy Studies

  • Double-Blind Placebo-Controlled Trials :
    • A notable study involved 735 patients with mild-to-severe Alzheimer's disease treated with varying doses of velnacrine (10, 25, 50, and 75 mg t.i.d.) or placebo. Significant improvements were observed in cognitive function as measured by the Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impression of Change scale for patients receiving higher doses of this compound .
    • Another trial indicated that this compound maleate at 225 mg/day produced modest but statistically significant benefits compared to placebo .
  • Safety Profile :
    • The most common adverse effects reported included asymptomatic elevations in liver transaminases and gastrointestinal disturbances such as diarrhea . In some studies, treatment discontinuation due to liver function abnormalities was noted in up to 30% of participants receiving higher doses .
  • Meta-Analyses :
    • A Cochrane review concluded that while some studies reported benefits, the overall evidence did not support the use of this compound for Alzheimer’s treatment due to safety concerns and inconsistent efficacy results .

Comparative Efficacy

A summary of key findings from various studies is presented in the table below:

Study ReferenceSample SizeThis compound DosagePrimary OutcomeResults
PubMed Study 73510-75 mg t.i.d.Cognitive function (ADAS)Significant improvement (P < 0.001)
Cochrane Review 899VariousSafety and efficacyNo significant benefit; high dropout rates due to side effects
JAMA Network 153225 mg/dayClinical Global ImpressionModest benefit observed

Wirkmechanismus

Velnacrine exerts its effects by inhibiting cholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, this compound increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This mechanism is particularly beneficial in Alzheimer’s disease, where cholinergic deficits are a hallmark .

Vergleich Mit ähnlichen Verbindungen

    Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: A more selective cholinesterase inhibitor with a longer duration of action.

    Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

Comparison: Velnacrine is unique in its chemical structure, which includes both an amino and a hydroxyl group on the acridine ring. This dual functionality allows for more versatile chemical reactions and potentially different pharmacokinetic properties compared to other cholinesterase inhibitors. Additionally, this compound has shown efficacy in improving both normal and experimentally impaired mnemonic functions in animals and humans .

Biologische Aktivität

Velnacrine, a centrally acting cholinesterase inhibitor, has been primarily investigated for its potential therapeutic effects in Alzheimer's disease. This article explores its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound acts by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter critical for cognitive functions. By preventing the degradation of acetylcholine, this compound enhances cholinergic signaling in the brain, which is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease .

Case Studies and Clinical Trials

  • Double-Blind Placebo-Controlled Study : A notable study involved 735 patients with mild-to-severe Alzheimer's disease. Participants received varying doses of this compound (10, 25, 50, and 75 mg three times daily) or placebo. Results indicated significant cognitive improvements in patients treated with this compound compared to those receiving placebo. The highest dose group showed an average improvement of 4.1 points on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS) (P < 0.001) .
  • Long-Term Effectiveness : Another study assessed the long-term effectiveness and safety of this compound maleate at doses of 150 mg and 225 mg over 24 weeks. The results demonstrated that patients receiving this compound maintained cognitive function while those on placebo experienced deterioration (P < 0.05). The treatment was associated with modest but significant benefits in cognitive behavior and memory components .
  • Safety Profile : The most common adverse effect reported was diarrhea, occurring in approximately 30% of patients across treatment groups. Notably, liver function abnormalities were more prevalent in those receiving higher doses of this compound .

Pharmacokinetics

This compound's pharmacokinetic profile has been explored in various studies:

  • Bioavailability : A study examining the effect of food on the bioavailability of this compound found that administration with food resulted in slightly lower peak plasma levels and delayed time to peak without affecting overall drug absorption (AUC) or half-life .
  • Plasma Concentration : The study reported peak plasma concentrations of unconjugated this compound at 213 ng/ml when taken fasting versus 175 ng/ml post-meal, indicating a modest impact of food on drug absorption .

Summary Table of Clinical Findings

Study TypeSample SizeDosage (mg)OutcomeSignificance
Double-Blind Study73510-75 t.i.dSignificant cognitive improvementP < 0.001
Long-Term Effectiveness Study449150 vs. 225Maintained cognitive function vs. placeboP < 0.05
Bioavailability Study24100Lower peak levels with foodNot significant

Eigenschaften

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVVITIHAZBPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046945
Record name Velnacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124027-47-0, 121445-24-7, 121445-26-9
Record name Velnacrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124027-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Velnacrine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELNACRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Velnacrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Velnacrine
Reactant of Route 2
Velnacrine
Reactant of Route 3
Velnacrine
Reactant of Route 4
Velnacrine
Reactant of Route 5
Velnacrine
Reactant of Route 6
Velnacrine
Customer
Q & A

Q1: What is the primary mechanism of action of velnacrine?

A1: this compound primarily acts as an acetylcholinesterase (AChE) inhibitor. [] This means it prevents the breakdown of acetylcholine (ACh), a neurotransmitter crucial for learning and memory, leading to increased ACh levels in the synaptic cleft. [, , ]

Q2: How does AChE inhibition relate to potential therapeutic benefits in Alzheimer's disease?

A2: Alzheimer's disease is characterized by a decline in cholinergic function, including reduced ACh levels. [, , ] By inhibiting AChE, this compound was hypothesized to increase ACh levels, potentially ameliorating cognitive symptoms. [, , ]

Q3: Does this compound interact with other targets besides AChE?

A3: Research suggests that this compound might have additional effects beyond AChE inhibition. For instance, it has been shown to modulate erythrocyte nitric oxide bioavailability, potentially impacting microcirculation. [] Further studies have investigated its potential interactions with potassium channels at motor nerve terminals. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C13H14N2O • C4H4O4, reflecting its structure as a maleate salt. Its molecular weight is 330.3 g/mol. [, ]

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, spectroscopic techniques like proton NMR and GC/MS have been employed to characterize this compound and its metabolites. [, ] Powder X-ray diffraction data has also been used to analyze its crystal structure. []

Q6: How does the structure of this compound relate to its activity as an AChE inhibitor?

A6: this compound belongs to the aminoacridine family, which are known AChE inhibitors. [, ] Structural modifications, such as those explored with suronacrine (HP128), can significantly alter its pharmacological profile, affecting both its AChE inhibitory activity and potential for cholinoceptor blockade. [, ]

Q7: What is known about the absorption and metabolism of this compound?

A7: Studies indicate that this compound is well absorbed after oral administration. [] It undergoes extensive metabolism, primarily via hydroxylation of the tetrahydroaminoacridine ring, with several hydroxylated metabolites identified. [] Food intake appears to delay but not significantly affect the extent of absorption. []

Q8: How does the pharmacokinetic profile of this compound compare to other AChE inhibitors?

A8: this compound exhibits a longer elimination half-life (1.6–6 hours) than physostigmine (20–30 minutes). This difference is mainly attributed to a larger volume of distribution. [] Notably, the concentration of this compound in the cerebrospinal fluid (CSF) is lower than its average plasma concentration, suggesting limited penetration of the blood-brain barrier. []

Q9: How do factors like age and disease state influence the pharmacokinetics and pharmacodynamics of this compound?

A9: Research suggests that patients with Alzheimer's disease may exhibit altered tolerance to this compound compared to healthy elderly individuals. [, , ] This difference highlights the importance of considering disease-specific factors in drug development and emphasizes the need for clinical trials in the target population.

Q10: What in vitro models were used to study the effects of this compound?

A10: Researchers utilized various in vitro models to investigate this compound's effects, including isolated nerve-muscle preparations from chick and mouse, [] human erythrocyte suspensions, [, , ] and cultured hepatocytes from different species to assess cytotoxicity. []

Q11: What are the primary safety concerns associated with this compound?

A12: The most significant concern with this compound was its potential for hepatotoxicity, which was observed in a dose-dependent manner, particularly in patients with Alzheimer's disease. [, , , , ] This led to the development of statistical models like the Physician Reference Of Predicted Probabilities (PROPP) to assess the risk of hepatotoxicity in individuals considered for treatment. []

Q12: Were there any other significant side effects observed with this compound?

A13: Aside from hepatotoxicity, other common side effects included gastrointestinal disturbances like diarrhea, dizziness, nausea, and headaches. [, , ] These side effects, coupled with the risk of liver toxicity, contributed to the discontinuation of this compound's development as a therapeutic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.